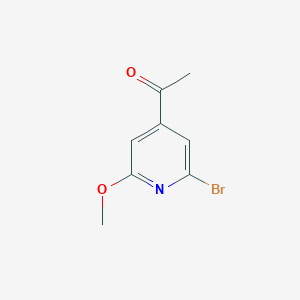
1-(2-Bromo-6-methoxypyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-6-methoxypyridin-4-yl)ethan-1-one is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-methoxypyridin-4-yl)ethan-1-one typically involves the bromination of a methoxypyridine derivative. One common method is the reaction of 2-methoxypyridine with bromine in the presence of a suitable catalyst to introduce the bromine atom at the desired position. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-6-methoxypyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) at temperatures ranging from 50-100°C.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products
Substitution: Formation of 1-(2-amino-6-methoxypyridin-4-yl)ethan-1-one or 1-(2-thio-6-methoxypyridin-4-yl)ethan-1-one.
Oxidation: Formation of 1-(2-bromo-6-methoxypyridin-4-yl)ethanal or 1-(2-bromo-6-methoxypyridin-4-yl)ethanoic acid.
Reduction: Formation of 1-(2-bromo-6-methoxypyridin-4-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(2-Bromo-6-methoxypyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-6-methoxypyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Bromo-4-methoxypyridin-2-yl)ethan-1-one
- 2-bromo-1-(2-methoxypyridin-4-yl)ethan-1-one
- 1-(2-bromo-6-methylpyridin-4-yl)ethan-1-one
Uniqueness
1-(2-Bromo-6-methoxypyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of both bromine and methoxy groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H8BrNO2 |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
1-(2-bromo-6-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)6-3-7(9)10-8(4-6)12-2/h3-4H,1-2H3 |
Clave InChI |
DCBUGFWFHSPBSN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)





